![molecular formula C25H24N4O2S2 B3213311 3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1115403-53-6](/img/structure/B3213311.png)
3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Medicinal Scaffolds
Heterocycles containing the 1,2,3-triazole moiety have gained prominence in medicinal chemistry. Researchers have explored their potential as scaffolds for various pharmacological activities, including:
- Anti-HIV, Antitubercular, and Antiviral Agents : These heterocycles have demonstrated activity against viral infections, including HIV and tuberculosis .
- Antibacterial and Anticancer Activities : Some 1,2,3-triazole-based compounds exhibit antibacterial and anticancer properties .
- Pharmacophore in Drug Discovery : The pyrazole ring, a significant heterocyclic component, serves as a crucial pharmacophore in drug development. Drugs incorporating this ring are used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents .
Hydrazones: Biological and Pharmacological Properties
Hydrazones, including the synthesized compound, play a vital role in drug research due to their diverse properties:
- Antimicrobial and Anti-Inflammatory Effects : Hydrazones exhibit antimicrobial and anti-inflammatory activities .
- Anticancer Potential : Researchers have explored hydrazones for cancer treatment .
- Cardioprotective and Anticonvulsant Properties : These compounds may offer cardioprotective effects and anticonvulsant activity .
Synthesis and Structural Confirmation
The compound’s synthesis involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine. Crystallization yielded the title heterocycle . Structural confirmation was achieved through X-ray diffraction and spectral analyses.
properties
IUPAC Name |
3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-18-7-9-19(10-8-18)15-27-23(30)17-33-25-26-11-12-29(25)21-5-2-4-20(14-21)24(31)28-16-22-6-3-13-32-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGBDRDPCHPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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